molecular formula C6H6O3P+ B1234998 Phenyl hydrogen phosphonate CAS No. 2310-89-6

Phenyl hydrogen phosphonate

Cat. No.: B1234998
CAS No.: 2310-89-6
M. Wt: 157.08 g/mol
InChI Key: IDVRZFQYOSGBAF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl hydrogen phosphonate is an aryl phosphate resulting from the formal condensation of phosphonic acid with 1 mol eq. of phenol It has a role as a chromogenic compound. It derives from a phenol.

Scientific Research Applications

  • Metal Phosphonates in Structural Chemistry

    • Mixed-ligated metal phosphonates, including those with phenyl hydrogen phosphonate, exhibit double chain structures useful in developing three-dimensional supramolecular structures. Such structures have implications in materials science for their unique magnetic and infrared properties (Zheng et al., 2014).
  • Synthetic Chemistry Applications

    • This compound is utilized in the facile synthesis of α-(benzyloxycarbonylamino)benzylphosphonates. These compounds are prepared under mild conditions, highlighting the versatility of this compound in synthetic chemistry (Dai & Chen, 1997).
  • Biological and Medical Research

    • Utilization of this compound in biological systems is seen in its use as an internal reference for 31p NMR measurements. It has been applied in studies involving E. coli, where it assists in determining cytoplasmic pH changes during metabolic processes (Thoma et al., 1986).
  • Materials Science: Fuel Cell Development

    • In the field of materials science, particularly in developing fuel cells, phenylphosphonic acid functionalized poly[aryloxyphosphazenes] have been synthesized. These materials show potential as proton-conducting membranes in fuel cells (Allcock et al., 2002).
  • Environmental Chemistry: Phosphonate Impact

    • Phosphonates, including this compound derivatives, have a significant impact in environmental chemistry. They are used as complexing agents and scale inhibitors in technical and industrial applications, and their environmental behavior is influenced by their strong interaction with surfaces (Nowack, 2003).
  • Structural Chemistry: Supramolecular Arrays

    • Phenylphosphonic acid is employed as a building block in the architecture of supramolecular hydrogen-bonded assemblies. This showcases the potential of organic phosphorus acids in forming layered structures and two-dimensional networks of hydrogen bonds (Mahmoudkhani & Langer, 2002).
  • Phosphonate Chemistry in Drug Design

    • While this review touches on the role of phosphonates in drug design, it focuses on their properties as surrogates for natural phosphates and their utility in enzyme inhibitors and bone-targeting drugs. This emphasizes the broader chemical significance of phosphonates beyond specific applications in medicine (Turhanen et al., 2021).

Properties

CAS No.

2310-89-6

Molecular Formula

C6H6O3P+

Molecular Weight

157.08 g/mol

IUPAC Name

hydroxy-oxo-phenoxyphosphanium

InChI

InChI=1S/C6H5O3P/c7-10(8)9-6-4-2-1-3-5-6/h1-5H/p+1

InChI Key

IDVRZFQYOSGBAF-UHFFFAOYSA-O

SMILES

C1=CC=C(C=C1)O[P+](=O)O

Canonical SMILES

C1=CC=C(C=C1)O[P+](=O)O

2310-89-6

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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